N-(4-ethoxyphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a combination of ethoxyphenyl and trifluoromethylpyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and an appropriate electrophile.
Synthesis of the Trifluoromethylpyrimidinyl Intermediate: The trifluoromethylpyrimidinyl group is synthesized through a series of reactions involving pyrimidine derivatives and trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reaction: The final step involves coupling the ethoxyphenyl and trifluoromethylpyrimidinyl intermediates using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- N~1~-(4-ETHOXYPHENYL)-2-{[4-(DIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Uniqueness
N~1~-(4-ETHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to the presence of both ethoxyphenyl and trifluoromethylpyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C15H14F3N3O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H14F3N3O2S/c1-2-23-11-5-3-10(4-6-11)20-13(22)9-24-14-19-8-7-12(21-14)15(16,17)18/h3-8H,2,9H2,1H3,(H,20,22) |
InChI Key |
JJWZDWHOMMGPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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